Galactan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Galactans are synthesized through various biochemical processes, both in nature and synthetically. For example, galactans from red algae such as the hybrid galactan from Furcellaria lumbricalis have been studied for their structure and gelling properties, revealing that their synthesis can be affected by extraction conditions, leading to differences in molecular weight and gel strength (Tuvikene et al., 2010). Additionally, a study on the physico-chemical characterization of a this compound exopolysaccharide produced by Weissella confusa KR780676 outlines the synthesis and properties of a linear this compound containing α-(1→6)-linked galactose units (Devi, Kavitake, & Shetty, 2016).

Molecular Structure Analysis

The molecular structure of galactans varies significantly depending on the source. For instance, the structure of this compound from Furcellaria lumbricalis includes 3,6-anhydro-d-galactose and galactose residues, partly sulfated, contributing to its specific gel properties (Tuvikene et al., 2010). Another example is the structural elucidation of an acidic this compound from the eggs of mollusc Pomacea lineata, showing a backbone containing β-d-Gal as a predominant compound (Cruz et al., 2010).

Chemical Reactions and Properties

Galactans undergo various chemical reactions, including sulfation, which significantly impacts their chemical properties. The structure and anticoagulant activity of sulfated galactans from red algae Botryocladia occidentalis highlight the influence of sulfation patterns on their biological activities (Farias, Valente, Pereira, & Mourão, 2000).

Physical Properties Analysis

The physical properties of galactans, such as gelling ability and viscosity, are closely related to their molecular structure and composition. Studies on the rheological properties of hybrid this compound from Furcellaria lumbricalis and the physico-chemical properties of this compound exopolysaccharide produced by Weissella confusa KR780676 provide insights into how molecular weight, degree of sulfation, and extraction conditions affect these properties (Tuvikene et al., 2010); (Devi, Kavitake, & Shetty, 2016).

Chemical Properties Analysis

The chemical properties of galactans, such as solubility, reactivity, and interactions with other molecules, are influenced by their structural features, including the pattern of sulfation and the presence of other functional groups. The study on sulfated galactans from Botryocladia occidentalis illustrates how structural variations affect their anticoagulant activity, showcasing the chemical diversity and complexity of galactans (Farias, Valente, Pereira, & Mourão, 2000).

Applications De Recherche Scientifique

Polysaccharide dans les plantes terrestres et les macroalgues marines

Le galactan est un terme générique désignant une très grande famille de polysaccharides identifiés dans les plantes terrestres et d'autres organismes, mais surtout dans les macroalgues marines rouges . Ils sont principalement représentés par les agars et les carraghénanes .

Propriétés rhéologiques

Les galactans présentent des caractéristiques communes telles que leur forte densité de fonctions hydroxyle (-OH) conduisant à un caractère hydrophile et une grande capacité à établir un réseau de liaisons hydrogène . Ils modifient considérablement la rhéologie des milieux aqueux dans lesquels ils sont introduits, même à faibles concentrations .

Agents épaississants et gélifiants

Les galactans ont des propriétés fonctionnelles comme agents épaississants et gélifiants . Dans le cas des galactans sulfatés comme les carraghénanes et les agars, ces propriétés sont renforcées par leur teneur en sulfate qui confère un caractère anionique capable d'interagir avec d'autres composés .

Activités antioxydantes

Les extraits contenant de nombreux pigments naturels et phénols ont montré d'excellentes activités antioxydantes, attribuant leurs applications dans les aliments fonctionnels et les cosmétiques .

Utilisations pharmacologiques

La large gamme d'utilisations pharmacologiques potentielles, en particulier comme anticoagulants et antithrombotiques, est la principale raison de l'intérêt croissant pour ces sucres . Les actions naturelles et cliniques des galactans sulfatés sont directement liées à leurs caractéristiques structurales .

Aperçus structurels

La structure des galactans sulfatés provenant de macroalgues marines rouges, malgré une simple épine dorsale composée d'une unité disaccharidique, est en fait très complexe en fonction de sa substitution par (i) des groupes sulfate, (ii) des monosaccharides non galactose, (iii) la nature des stéréoisomères du galactose et (iv) la présence de 3,6-anhydrogalactose <svg class="icon" height="16" p-id="1735" t="170926478

Mécanisme D'action

Target of Action

Galactan, a polysaccharide primarily composed of galactose units, is widely distributed in terrestrial plants and macroalgae . It interacts with various biological targets, including macrophages , Toll-like receptor 2 , and potentially other cell types involved in immune response . These targets play crucial roles in immune response, cell signaling, and maintaining homeostasis .

Mode of Action

This compound interacts with its targets to induce various biological effects. For instance, a specific type of this compound, 3-O-methylated-galactan, has been shown to polarize macrophages, leading to enhanced secretion of the cytokine TNF-α . This interaction results in cytotoxic effects on certain cancer cells . The mode of action involves targeting Toll-like receptor 2 and activation of MAPKs and NF-κB signaling pathways .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. In the case of macrophages, this compound influences the polarization process, which involves various signaling pathways, including MAPKs and NF-κB . These pathways play a crucial role in immune response and inflammation, leading to downstream effects such as enhanced cytokine secretion and cytotoxic effects on cancer cells .

Pharmacokinetics

It is known that non-absorbed this compound is vigorously fermented by gastrointestinal microflora . This fermentation process can lead to the production of short-chain fatty acids and decrease the generation and absorption of ammonia .

Result of Action

The interaction of this compound with its targets and the subsequent changes in biochemical pathways result in various molecular and cellular effects. For instance, the polarization of macrophages by this compound leads to enhanced secretion of cytokine TNF-α, which has cytotoxic effects on certain cancer cells . Additionally, this compound has been reported to have antitumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the structural properties of this compound, such as its sulfation patterns, can greatly influence its functional properties . Moreover, the presence of 3,6-anhydrogalactopyranose residues in galactans can increase the flexibility of the this compound chains and allow larger contraction of the random coil structure . These factors can affect the rheological properties of this compound and its interaction with other compounds .

Orientations Futures

Recent studies have shown that galactans can aid host defense by modulating the inflammatory and antimicrobial activity of neutrophils and macrophages . This opens up new possibilities for the development of galactans as pharmaceutical drugs in the field of thrombosis . Also, the structural and biochemical insights into a modular β-1,4-galactan synthase in plants have provided a new model for pectic galactan side-chain addition .

Propriétés

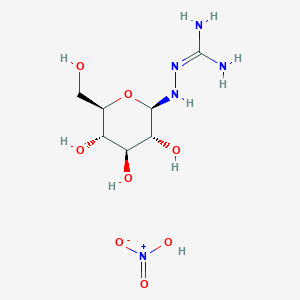

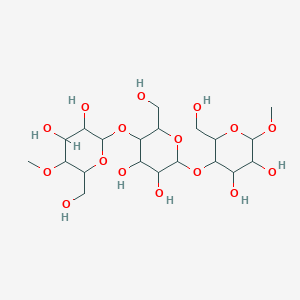

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O16/c1-30-15-6(3-21)33-19(13(28)9(15)24)36-17-8(5-23)34-20(14(29)11(17)26)35-16-7(4-22)32-18(31-2)12(27)10(16)25/h6-29H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRUXGRHTJRKNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609650 |

Source

|

| Record name | Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39300-87-3 |

Source

|

| Record name | Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)